molecular formula C13H15NO2S B1615292 ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate CAS No. 93187-78-1

ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

Cat. No.: B1615292
CAS No.: 93187-78-1
M. Wt: 249.33 g/mol
InChI Key: JGBGVTWDRSJBPN-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a sulfur-containing indole derivative characterized by a thioether linkage between the 3-position of a 2-methylindole moiety and an ethyl acetate group. Indole derivatives are privileged scaffolds in drug discovery due to their prevalence in bioactive molecules, such as antitumor agents and enzyme inhibitors .

Properties

IUPAC Name

ethyl 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-3-16-12(15)8-17-13-9(2)14-11-7-5-4-6-10(11)13/h4-7,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGVTWDRSJBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344301
Record name ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93187-78-1
Record name ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiolation of 2-Methylindole Derivatives

A common route involves the following:

  • Starting Materials: 2-methyl-1H-indole or ethyl 2-methylindole-3-carboxylate
  • Thiolation: Reaction of the indole derivative with a thiolating agent such as thiourea or thioacetic acid to introduce the thio group at the 3-position.
  • Esterification: Subsequent esterification with ethanol or ethyl chloroacetate under alkaline conditions (e.g., NaOH in methanol) to form the this compound.

This method benefits from mild reaction conditions and good selectivity for the 3-position substitution.

Alkylation of Ethyl Indole-2-Carboxylate with Thiolating Agents

According to a procedure reported for related indole derivatives:

  • Reaction Conditions: Ethyl indole-2-carboxylate is treated with aqueous potassium hydroxide in acetone at room temperature, followed by addition of an alkylating agent such as ethyl chloroacetate or a thiol derivative.
  • Reaction Time: Typically 2 to 8 hours with stirring.
  • Workup: Solvent removal, aqueous extraction, and purification by column chromatography (ethyl acetate/hexane mixtures).
  • Outcome: Formation of thioether-substituted ethyl esters with moderate to good yields.

Formylation and Subsequent Thiolation Strategy

An alternative approach involves:

  • Formylation of Ethyl Indole-2-Carboxylate: Using Vilsmeier-Haack conditions (POCl3/DMF) to introduce a formyl group at the 3-position of ethyl indole-2-carboxylate.
  • Thiolation: Reaction of the formylated intermediate with thiolating agents such as thiourea or thioacetic acid to form the thioether linkage.
  • Esterification: Final esterification with ethanol to yield the target compound.

This approach allows for structural diversification and is useful for synthesizing analogues with additional functional groups.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 2-Methyl-1H-indole, aqueous KOH, acetone Stir 2-methylindole with KOH in acetone at 20°C for 30 min Prepares reactive indole anion
2 Addition of ethyl chloroacetate or ethyl thioacetate (1.1 equiv) Stir for 2-8 hours at room temperature Alkylation/thiolation at 3-position
3 Workup: Remove solvent, extract with ethyl acetate, wash, dry Purify by column chromatography (ethyl acetate/hexane 1:9) Isolated this compound with yields up to ~80%

Reaction Optimization and Analytical Data

  • Stoichiometry: Slight excess of alkylating agent (1.1 equivalents) improves conversion.
  • Temperature: Room temperature (20–25 °C) is sufficient; higher temperatures may cause side reactions.
  • Solvent: Acetone is preferred for its polarity and ability to dissolve both reactants.
  • Base: Aqueous KOH effectively generates the nucleophilic indole species.
  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures provides pure product.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Advantages Limitations
Alkylation of indole with ethyl chloroacetate 2-Methyl-1H-indole KOH, acetone, ethyl chloroacetate RT, 2-8 h Simple, mild, good yield Requires purification
Formylation + thiolation Ethyl indole-2-carboxylate POCl3/DMF (formylation), thiourea/thioacetic acid RT to reflux Allows functionalization Multi-step, sensitive reagents
Direct thiolation with thioacetic acid 2-Methylindole Thioacetic acid, base Mild heating Direct introduction of thioester Possible side reactions

Research Findings and Applications

  • The alkylation/thiolation method provides a straightforward route to this compound with good selectivity and yields around 70–85%.
  • Formylation followed by thiolation enables synthesis of analogues with additional functional groups, useful for drug discovery and biochemical studies.
  • The compound's synthesis is amenable to scale-up with optimization of stoichiometry and reaction time, facilitating industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring system is known to bind to multiple receptors, influencing cellular pathways and processes. The thioether and ester groups may also play a role in modulating the compound’s activity and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents/Modifications Key Features Reference
Ethyl 2-(1H-indol-3-yl)acetate Acetate group at indole-3 position Lacks thioether and 2-methyl groups; simpler structure
Ethyl 2-[(4-aminophenyl)thio]acetate Thioether-linked 4-aminophenyl group Demonstrates synthetic versatility of thioacetates
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate Nitrobenzoyl group at indole-2 position Highlights anticancer potential of 2-aroylindole acetates
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Fluoro and oxoacetate groups at indole-3 position Neuroprotective and antiproliferative activities reported
Ethyl 2-cyano-2-(1-methyl-2-oxoindolin-3-yl)acetate Cyano and oxo groups on indoline core Explores electronic effects of electron-withdrawing substituents

Key Insights :

  • Thioether vs.
  • 2-Methylindole vs. Unsubstituted Indole : The 2-methyl group could sterically hinder interactions at the indole core, altering binding affinities in biological systems .
  • Electron-Deficient vs. Electron-Rich Groups : Derivatives like the nitrobenzoyl-substituted indole () exhibit strong electron-withdrawing effects, whereas the target compound’s thioether is electron-rich, possibly influencing reactivity in further functionalization .

Key Insights :

  • The target compound’s synthesis likely parallels methods in , utilizing a nucleophilic substitution between 2-methylindole-3-thiol and ethyl chloroacetate under basic conditions.
  • Multicomponent reactions (e.g., ) offer efficient routes for complex indole derivatives but may require optimization for regioselectivity .

Table 3: Comparative Properties

Compound Physical State Biological Activity Regulatory Notes Reference
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate (predicted) Solid (likely crystalline) Not yet reported; inferred anticancer potential Likely requires respiratory protection
2-(6-Methyl-1H-indol-3-yl)acetic acid Grey solid Research use only; unclassified under GHS Requires gloves and eye protection
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Crystalline Neuroprotective, antiproliferative No specific hazards reported

Key Insights :

  • Solubility : Thioether-containing compounds (e.g., ) may exhibit lower aqueous solubility than oxygen analogs, necessitating formulation adjustments for pharmacological applications .
  • Safety : Indole derivatives often require standard laboratory precautions (e.g., gloves, eye protection), though GHS classifications vary .

Biological Activity

Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a compound derived from indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylindole with ethyl chloroacetate in the presence of a base. This method allows for the introduction of the thioether functional group, which is crucial for enhancing the compound's biological activity.

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. A study reported that various indole derivatives demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MICs) in the range of 5 to 10 μg/ml .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (μg/ml)Target Organism
This compound5S. aureus
Other Indole Derivatives10E. coli

2. Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that it could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 20 μM .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-710Induction of apoptosis
HCT11615Cell cycle arrest

3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is critical in conditions like arthritis and other chronic inflammatory diseases. In vitro assays indicated that this compound inhibited TNF-alpha secretion in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound was found to be one of the most potent compounds against S. aureus. The study highlighted its potential use as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity
Another research project explored the anticancer properties of this compound against different cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving both apoptosis and cell cycle inhibition being elucidated through flow cytometry and caspase activity assays.

Q & A

Q. What are the established synthetic routes for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate?

Methodological Answer: The synthesis typically involves thioether bond formation between 2-methylindole derivatives and activated acetic acid esters. A common approach includes:

  • Thiolation of 2-methylindole : Reacting 2-methylindole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to generate the indole-3-thiol intermediate.
  • Esterification : Coupling the thiol intermediate with ethyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone.
  • Optimization : Reaction temperatures (40–80°C) and extended reaction times (12–24 hrs) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Example Reaction Conditions:

StepReagents/ConditionsSolventTime (hrs)Yield (%)
1Thiourea, H₂SO₄EtOH665
2Ethyl bromoacetate, K₂CO₃Acetone1878

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include the indole NH (~10–12 ppm), methyl groups (2.1–2.5 ppm), and thioether-linked CH₂ (3.8–4.2 ppm). Ethyl ester protons appear as a triplet (1.2–1.4 ppm) and quartet (4.1–4.3 ppm) .
    • FT-IR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) confirm functional groups.
  • X-ray Crystallography :
    • Single-crystal diffraction (e.g., SHELX suite) resolves bond lengths and angles. The indole ring and thioether linkage exhibit planarity, with torsional angles <5° between aromatic and ester groups .

Example Crystallographic Data (Hypothetical):

ParameterValue
Space groupP2₁/c
a, b, c (Å)7.12, 8.94, 12.05
Bond length (C-S)1.82 Å
Dihedral angle3.7°

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound?

Methodological Answer:

  • Crystallization Difficulty : The compound’s flexibility (ester and thioether groups) reduces crystal quality. Slow evaporation from dichloromethane/hexane mixtures improves lattice formation.
  • Data Collection : High-resolution synchrotron radiation (e.g., λ = 0.7 Å) mitigates weak diffraction. SHELXL refinement with anisotropic displacement parameters for non-H atoms enhances accuracy .
  • Disorder Modeling : Partial occupancy of the ethyl ester group may require TLS (Translation-Libration-Screw) refinement to account for dynamic disorder .

Q. How does the thioether moiety influence biological activity compared to oxygen analogs?

Methodological Answer:

  • Comparative SAR Studies :
    • Replace the thioether (-S-) with ether (-O-) and analyze activity (e.g., enzyme inhibition, cytotoxicity). Thioethers often enhance lipophilicity (logP ↑) and membrane permeability.
    • Case Study : In Arp2/3 complex inhibitors, the 2-methylindole-thioether moiety (similar to CK-666) shows stronger binding (IC₅₀ ~10 µM) than oxygen analogs due to sulfur’s polarizability and van der Waals interactions .
  • Metabolic Stability : Thioethers resist oxidative degradation compared to ethers, prolonging half-life in vitro (e.g., microsomal assays: t₁/₂ increased by 2–3×) .

Biological Data Comparison (Hypothetical):

CompoundIC₅₀ (µM)logPMetabolic t₁/₂ (min)
Thioether derivative12.33.245
Oxygen analog28.72.115

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic centers. The ester carbonyl (C=O) and thioether sulfur are reactive sites.
    • Fukui Indices : Identify nucleophilic attack susceptibility. The carbonyl carbon (ƒ⁻ ~0.15) is more reactive than sulfur (ƒ⁻ ~0.08) .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations in DMSO show increased electrophilicity at C=O due to solvent stabilization of transition states.

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Salt Formation : React with sodium hydroxide to generate the carboxylate salt, improving aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability (tested via dialysis membrane release assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
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ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate

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